![molecular formula C16H18ClNO B1439704 3-([1,1'-联苯]-4-yloxy)吡咯烷盐酸盐 CAS No. 1185008-26-7](/img/structure/B1439704.png)
3-([1,1'-联苯]-4-yloxy)吡咯烷盐酸盐
描述
The compound “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a biphenyl group attached to the pyrrolidine ring via an oxygen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a type of nitrogen heterocycle. The pyrrolidine ring is attached to a biphenyl group via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
Antioxidant Activity
Pyrrolidine derivatives have been recognized for their antioxidant properties. They can scavenge free radicals and protect against oxidative stress, which is a common factor in many chronic diseases .
Anti-inflammatory Applications
These compounds exhibit significant anti-inflammatory effects, which can be utilized in the treatment of conditions like arthritis and other inflammatory disorders .
Antibacterial and Antifungal Effects
Pyrrolidine analogs have shown promising results as antibacterial and antifungal agents, offering potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Potential
The structural versatility of pyrrolidine allows for the development of compounds with targeted anticancer activity. They can be designed to interfere with specific cancer cell pathways, providing a more personalized approach to cancer treatment .
Neuropharmacological Effects
Pyrrolidine derivatives can cross the blood-brain barrier and have been studied for their potential in treating neurological disorders, including neurodegenerative diseases and cognitive impairments .
Anti-hyperglycemic Activity
These compounds have been investigated for their use in managing diabetes by exerting an anti-hyperglycemic effect, which could help in controlling blood sugar levels .
Organ Protective Properties
Research suggests that pyrrolidine derivatives can have organ-protective effects, which could be beneficial in preventing organ damage from various toxins or diseases .
Enzyme Inhibition
Pyrrolidine scaffolds have been used to create enzyme inhibitors, which can regulate physiological processes and have therapeutic applications in diseases where enzyme activity is a contributing factor .
未来方向
Pyrrolidine and its derivatives, including “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride”, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have been shown to possess several important biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrrolidine derivatives have been shown to possess several important biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
3-(4-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICWZOEVJAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



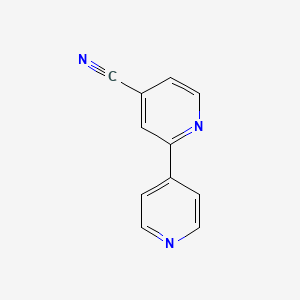
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)
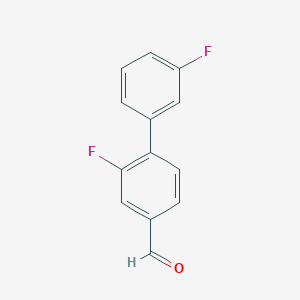
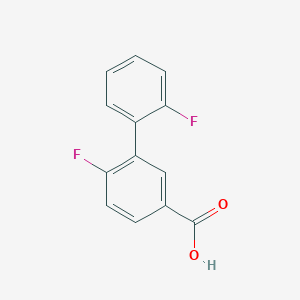
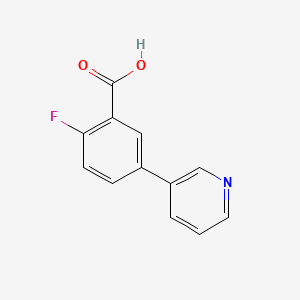
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)

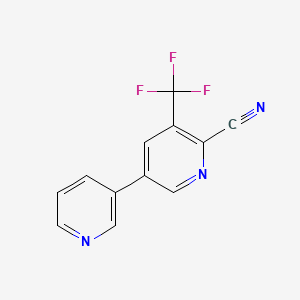
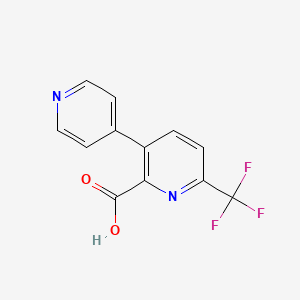


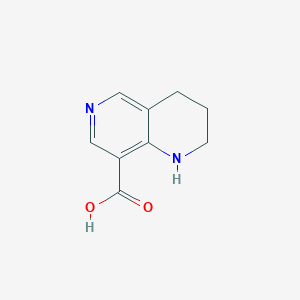
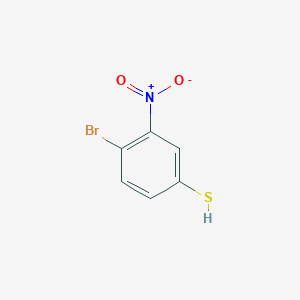
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)